Fmoc-4-aminooxanilic acid

Vue d'ensemble

Description

Fmoc-4-aminooxanilic acid: is a derivative of oxanilic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) group The Fmoc group is commonly used as a protecting group in organic synthesis, particularly in the synthesis of peptides

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-aminooxanilic acid typically involves the protection of the amino group with the Fmoc group. One common method is the reaction of 4-aminooxanilic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .

Analyse Des Réactions Chimiques

General Reactivity of Fmoc-Protected Amino Acids

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used in peptide synthesis. Key reactions include:

-

Protection : Introduced via Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) under mild alkaline conditions (e.g., sodium bicarbonate) .

-

Deprotection : Cleaved rapidly by weak bases like piperidine (20% in DMF), yielding dibenzofulvene as a fluorescent byproduct .

Synthetic Routes for Fmoc-Amino Acid Derivatives

For analogs such as Fmoc-4-aminobenzoic acid (CAS 185116-43-2), reactions involve:

Key Functionalization Strategies

-

Side-Chain Modifications : Hydrophobic or functional groups (e.g., Boc, Trt) are introduced to tailor solubility and reactivity. For example, Fmoc-Lys(Boc)-OH and Fmoc-Gln(Trt)-OH are synthesized via orthogonal protection .

-

Solid-Phase Synthesis : Fmoc derivatives are immobilized on resins (e.g., Wang resin) for iterative coupling and deprotection .

Table 2: Stability Parameters for Fmoc Derivatives

| Compound | Deprotection Half-Life (20% Piperidine/DMF) | Molar Abs. Coefficient (ε, 301 nm) |

|---|---|---|

| Fmoc-Ala-OH | 6 seconds | 7,200 L·mol⁻¹·cm⁻¹ |

| Fmoc-Leu-OH | 6 seconds | 7,200 L·mol⁻¹·cm⁻¹ |

| Fmoc-Phe-OH | 6 seconds | 7,200 L·mol⁻¹·cm⁻¹ |

Fluorescence monitoring (λ_ex = 265 nm, λ_em = 315 nm) is used to track deprotection efficiency .

Table 3: Inhibition Constants (KI) for Fmoc-Amino Acids

| Compound | KI (μM) for BChE | Selectivity (BChE/AChE) |

|---|---|---|

| Fmoc-Leu-OH | 115 ± 11 | >200:1 |

| Fmoc-Trp-OH | 193 ± 21 | >200:1 |

| Fmoc-Lys(Boc)-OH | 150 ± 10 | >200:1 |

Epimerization Risks

Fmoc-protected serine and glycol-amino acids show elevated epimerization during coupling (e.g., 65.6% for Fmoc-Ser(Ac₄GaIβ1-3Ac₂GaINAcα)-OH). Optimal conditions (HATU/HOAt, low temperature) mitigate this issue .

Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis (SPPS)

One of the primary applications of Fmoc-4-aminooxanilic acid is in solid-phase peptide synthesis. This method allows for the rapid assembly of peptides by sequentially adding amino acids to a solid support. The Fmoc group serves as a temporary protecting group that can be easily removed under mild conditions, facilitating the elongation of peptide chains.

Case Study: Synthesis of Antimicrobial Peptides

Recent studies have demonstrated the successful incorporation of this compound in the synthesis of antimicrobial peptides. For example, Taylor et al. utilized this compound to synthesize cyclic dodecapeptides with significant antibacterial activity against Bacillus subtilis . The use of this compound allowed for precise control over peptide length and composition, enhancing the efficacy of the resulting antimicrobial agents.

Development of Antimicrobial Agents

The emergence of antibiotic resistance has prompted researchers to explore novel antimicrobial agents derived from synthetic peptides. This compound has been instrumental in developing peptidomimetics that exhibit potent antibacterial properties.

Data Table: Antimicrobial Activity of Peptidomimetics

| Compound | Antimicrobial Activity | Mechanism |

|---|---|---|

| BJK-4 | Significant against Gram-positive bacteria | Membrane disruption |

| BJK-6 | Moderate activity against Gram-negative bacteria | Intracellular targeting |

Studies have shown that peptidomimetics synthesized using this compound demonstrate enhanced proteolytic stability and low hemolytic activity, making them promising candidates for therapeutic applications .

Biomedical Research

In biomedical research, this compound plays a crucial role in synthesizing peptides used for drug delivery systems and diagnostic tools. Its ability to form stable conjugates with various biomolecules allows researchers to design targeted therapies.

Case Study: Drug Delivery Systems

Research has focused on utilizing this compound in creating peptide-based drug delivery systems that improve the bioavailability of therapeutic agents. By conjugating drugs with peptides synthesized from this compound, researchers have achieved enhanced cellular uptake and targeted delivery to specific tissues .

Mécanisme D'action

The mechanism of action of Fmoc-4-aminooxanilic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under basic conditions, such as treatment with piperidine .

Comparaison Avec Des Composés Similaires

- Fmoc-4-aminobenzoic acid

- Fmoc-4-aminophenylacetic acid

- Fmoc-4-aminobutyric acid

Comparison: Fmoc-4-aminooxanilic acid is unique due to the presence of the oxanilic acid moiety, which imparts distinct chemical properties compared to other Fmoc-protected amino acids. Its hydrophobicity and aromaticity enhance its self-assembly capabilities, making it particularly useful in the synthesis of functional materials .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique properties and ability to protect amino groups during synthesis make it a valuable tool in chemistry, biology, medicine, and industry. The compound’s distinct characteristics and potential for creating innovative materials highlight its importance in modern scientific research.

Activité Biologique

Fmoc-4-aminooxanilic acid is a synthetic compound that has gained attention in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its role as an inhibitor in cholinesterase-related pathways and its applications in antimicrobial peptide development.

Structure and Synthesis

This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis. The compound can be synthesized through solid-phase peptide synthesis (SPPS), allowing for the introduction of various functional groups that can enhance its biological activity.

Cholinesterase Inhibition

Recent studies have highlighted the efficacy of Fmoc-amino acids, including this compound, as selective inhibitors of butyrylcholinesterase (BChE). BChE plays a significant role in the hydrolysis of acetylcholine, and its overactivity is linked to neurodegenerative diseases such as Alzheimer's. The inhibition of BChE can help restore acetylcholine levels, thereby improving cognitive function.

- Inhibition Mechanism : The mechanism involves binding to the active site of BChE, with studies showing that modifications to the amino acid side chains can significantly enhance inhibitor affinity. For instance, derivatives with cationic groups demonstrated improved potency, achieving IC50 values in the range of 0.06 to 10.0 µM .

| Compound Type | IC50 Range (µM) | Mechanism of Action |

|---|---|---|

| Fmoc-amide derivatives | 0.06 - 10.0 | Competitive inhibition at BChE active site |

| Fmoc-ester derivatives | Hydrolyzed | Acts as substrates, less effective |

Antimicrobial Activity

This compound has also been investigated for its potential as an antimicrobial agent. Its structural modifications allow it to be incorporated into antimicrobial peptides (AMPs), which are designed to combat antibiotic resistance.

- Peptidomimetics Development : Research has shown that incorporating hydrophobic and cationic residues into Fmoc-based structures enhances their antimicrobial efficacy while maintaining low hemolytic activity. For example, a trimer peptidomimetic derived from Fmoc-triazine amino acids exhibited significant antibacterial effects without causing hemolysis .

| Peptidomimetic | Antimicrobial Activity | Hemolytic Activity |

|---|---|---|

| BJK-4 | High | None at 256 µg/mL |

| BJK-6 | Moderate | Low |

Case Studies

- Alzheimer's Disease Model : A study evaluated this compound's effect on cognitive function in an Alzheimer's disease model. The compound was shown to significantly inhibit BChE activity, leading to improved memory retention in treated subjects .

- Antimicrobial Screening : In another study, various Fmoc-derived peptidomimetics were screened against common bacterial strains. The results indicated that compounds like BJK-4 were effective against resistant strains, showcasing their potential as new therapeutic agents .

Propriétés

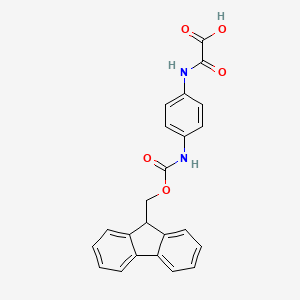

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)anilino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5/c26-21(22(27)28)24-14-9-11-15(12-10-14)25-23(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2,(H,24,26)(H,25,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHUYQUJAABXQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.